4-(4-Bromophenoxy)-2-methylbutan-2-ol
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Overview
Description
4-(4-Bromophenoxy)-2-methylbutan-2-ol: is an organic compound that features a bromophenoxy group attached to a butanol backbone. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenoxy)-2-methylbutan-2-ol typically involves the reaction of 4-bromophenol with 2-methyl-2-butanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate, and the process may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures a higher yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenoxy)-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst can be employed.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-(4-Bromophenoxy)-2-methylbutan-2-one.
Reduction: Formation of 4-(Phenoxy)-2-methylbutan-2-ol.
Substitution: Formation of 4-(4-Substituted-phenoxy)-2-methylbutan-2-ol.
Scientific Research Applications
Chemistry: 4-(4-Bromophenoxy)-2-methylbutan-2-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of brominated phenols on cellular processes. It may also serve as a model compound for understanding the metabolism of similar brominated compounds .
Medicine: Its bromophenoxy group can interact with biological targets, making it a candidate for drug design .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific chemical properties .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-2-methylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
4-Bromophenol: Shares the bromophenoxy group but lacks the butanol backbone.
2-Methyl-2-butanol: Shares the butanol backbone but lacks the bromophenoxy group.
4-(Phenoxy)-2-methylbutan-2-ol: Similar structure but with a phenoxy group instead of a bromophenoxy group.
Uniqueness: 4-(4-Bromophenoxy)-2-methylbutan-2-ol is unique due to the presence of both the bromophenoxy group and the butanol backbone. This combination allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Properties
IUPAC Name |
4-(4-bromophenoxy)-2-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,13)7-8-14-10-5-3-9(12)4-6-10/h3-6,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKZLWJDYXOQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC1=CC=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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